molecular formula C13H13F3N2O2 B14194705 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one CAS No. 918129-49-4

1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one

Katalognummer: B14194705
CAS-Nummer: 918129-49-4
Molekulargewicht: 286.25 g/mol
InChI-Schlüssel: IUBSEFOYEIFLSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one is a compound that features a trifluoroacetyl group attached to a phenyl ring, which is further connected to a diazepan-5-one structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one typically involves the reaction of 4-(trifluoroacetyl)aniline with a suitable diazepanone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the trifluoroacetyl group with a diazepanone ring.

Eigenschaften

CAS-Nummer

918129-49-4

Molekularformel

C13H13F3N2O2

Molekulargewicht

286.25 g/mol

IUPAC-Name

1-[4-(2,2,2-trifluoroacetyl)phenyl]-1,4-diazepan-5-one

InChI

InChI=1S/C13H13F3N2O2/c14-13(15,16)12(20)9-1-3-10(4-2-9)18-7-5-11(19)17-6-8-18/h1-4H,5-8H2,(H,17,19)

InChI-Schlüssel

IUBSEFOYEIFLSX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCNC1=O)C2=CC=C(C=C2)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.